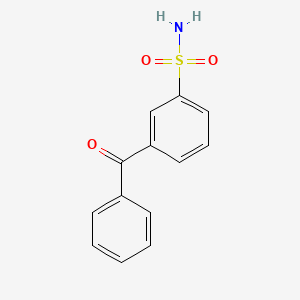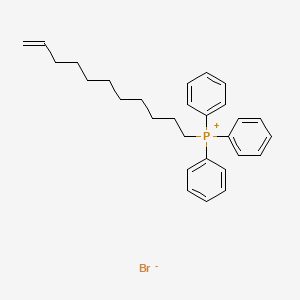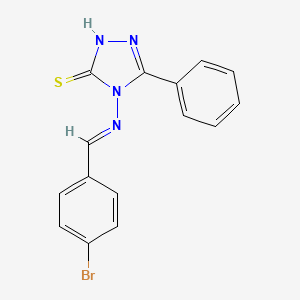
1-Carbazol-9-yl-3-(3-chloro-phenylamino)-propan-2-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Carbazol-9-yl-3-(3-chloro-phenylamino)-propan-2-ol is an organic compound that features a carbazole moiety linked to a chlorinated phenylamino group via a propanol chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Carbazol-9-yl-3-(3-chloro-phenylamino)-propan-2-ol typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Carbazole Moiety: Starting from carbazole, various functional groups can be introduced through electrophilic aromatic substitution reactions.
Introduction of the Propanol Chain: The propanol chain can be introduced via alkylation reactions, often using halogenated propanol derivatives.
Attachment of the Chlorinated Phenylamino Group: This step might involve nucleophilic substitution reactions where the chlorinated phenylamine is attached to the propanol chain.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反应分析
Types of Reactions
1-Carbazol-9-yl-3-(3-chloro-phenylamino)-propan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the propanol chain can be oxidized to form ketones or aldehydes.
Reduction: The nitro group (if present) in the phenyl ring can be reduced to an amine.
Substitution: Halogen atoms in the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate).
Reduction: Reagents like LiAlH₄ (Lithium aluminium hydride) or H₂/Pd (Hydrogen with palladium catalyst).
Substitution: Nucleophiles like NaOH (Sodium hydroxide) or NH₃ (Ammonia).
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield carbazole ketones, while reduction could produce carbazole amines.
科学研究应用
Chemistry: As an intermediate in organic synthesis and as a ligand in coordination chemistry.
Biology: Potential use in studying biological pathways and as a probe in biochemical assays.
Medicine: Possible applications in drug development, particularly in designing molecules with anticancer or antimicrobial properties.
Industry: Use in the production of advanced materials, such as organic semiconductors or light-emitting diodes (LEDs).
作用机制
The mechanism of action of 1-Carbazol-9-yl-3-(3-chloro-phenylamino)-propan-2-ol would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
相似化合物的比较
Similar Compounds
1-Carbazol-9-yl-3-phenylamino-propan-2-ol: Lacks the chlorine atom in the phenyl ring.
1-Carbazol-9-yl-3-(3-bromo-phenylamino)-propan-2-ol: Contains a bromine atom instead of chlorine.
1-Carbazol-9-yl-3-(3-methyl-phenylamino)-propan-2-ol: Contains a methyl group instead of chlorine.
Uniqueness
1-Carbazol-9-yl-3-(3-chloro-phenylamino)-propan-2-ol is unique due to the presence of the chlorine atom in the phenyl ring, which can influence its chemical reactivity and biological activity. The chlorine atom can participate in halogen bonding, affecting the compound’s interaction with biological targets and its overall stability.
属性
分子式 |
C21H19ClN2O |
|---|---|
分子量 |
350.8 g/mol |
IUPAC 名称 |
1-carbazol-9-yl-3-(3-chloroanilino)propan-2-ol |
InChI |
InChI=1S/C21H19ClN2O/c22-15-6-5-7-16(12-15)23-13-17(25)14-24-20-10-3-1-8-18(20)19-9-2-4-11-21(19)24/h1-12,17,23,25H,13-14H2 |
InChI 键 |
KITYXOSZSFHNRT-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2CC(CNC4=CC(=CC=C4)Cl)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4,7,7-Trimethyl-3-(4-methylbenzylidene)bicyclo[2.2.1]heptan-2-one](/img/structure/B11998895.png)
![4-(6-Methoxy[1,1'-biphenyl]-3-yl)-4-oxobutanoic acid](/img/structure/B11998902.png)



![[4-[(E)-[(4-fluorophenyl)carbamothioylhydrazinylidene]methyl]-2-methoxyphenyl] 3-bromobenzoate](/img/structure/B11998921.png)
![ethyl 2-{[(E)-(dimethylamino)methylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11998922.png)



![2-{[3-Oxo-3-(2-tetradecanoylhydrazinyl)propanoyl]amino}benzoic acid](/img/structure/B11998947.png)

